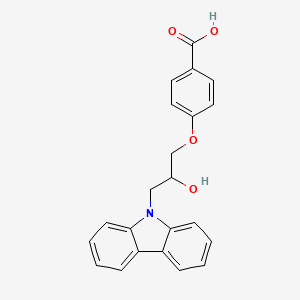

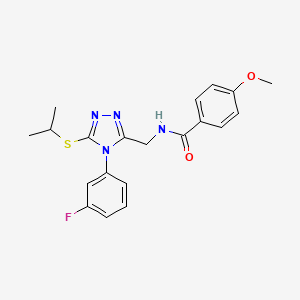

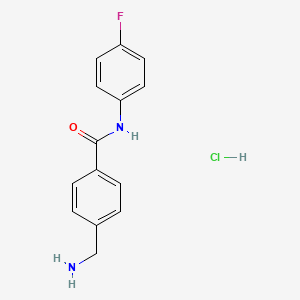

4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Reagents: 9-bromocarbazole, epichlorohydrin

Conditions: Reflux in the presence of a base such as potassium carbonate

Reaction: Nucleophilic substitution to form 9-(2,3-epoxypropoxy)carbazole.

Step 3: Esterification with Benzoic Acid

Reagents: 9-(2,3-epoxypropoxy)carbazole, benzoic acid

Conditions: Acidic or basic catalysis

Reaction: Formation of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Mechanism of Action

Target of Action

The primary targets of the compound “4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid” are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include temperature, pH, presence of other molecules, and cellular environment.

Biochemical Analysis

Biochemical Properties

4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which facilitate its binding to specific biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states . Additionally, the compound’s carbazole moiety can intercalate with DNA, affecting gene expression and protein synthesis .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis . By modulating the activity of key signaling proteins, the compound can alter gene expression patterns and cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to neutralize reactive oxygen species . Furthermore, the compound’s interaction with DNA can lead to changes in cell cycle progression and apoptosis, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s ability to form hydrogen bonds and π-π interactions enables it to bind to specific biomolecules, such as enzymes and DNA . This binding can result in enzyme inhibition or activation, depending on the target enzyme’s role in cellular processes. Additionally, the compound’s interaction with DNA can lead to changes in gene expression, either by directly affecting transcription factors or by altering the chromatin structure . These molecular interactions underpin the compound’s diverse biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that the compound’s effects on cellular function can persist, with sustained modulation of gene expression and enzyme activity . The extent of these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and modulating gene expression . At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and apoptosis . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may preferentially accumulate in the nucleus due to its ability to intercalate with DNA . Additionally, its distribution can be influenced by factors such as tissue perfusion and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with nuclear transport proteins can facilitate its accumulation in the nucleus, where it can exert its effects on gene expression and DNA interactions . Additionally, the compound’s localization to mitochondria can influence cellular metabolism and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid typically involves multiple steps. One common method starts with the preparation of 9H-carbazole, which is then functionalized to introduce the hydroxypropoxy group. The final step involves the esterification or amidation of the functionalized carbazole with benzoic acid.

-

Step 1: Preparation of 9H-carbazole

Reagents: Carbazole, bromine

Conditions: Reflux in acetic acid

Reaction: Carbazole is brominated to form 9-bromocarbazole.

Chemical Reactions Analysis

Types of Reactions

4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products

Oxidation: Formation of 4-(3-(9H-carbazol-9-yl)-2-oxopropoxy)benzoic acid.

Reduction: Formation of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

- 4-(9H-carbazol-9-yl)benzoic acid

- 4-(9H-carbazol-9-yl)phenylboronic acid

Comparison

4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid is unique due to the presence of the hydroxypropoxy group, which enhances its solubility and reactivity compared to similar compounds. This structural feature makes it more versatile for various applications, particularly in medicinal chemistry and organic electronics.

Properties

IUPAC Name |

4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c24-16(14-27-17-11-9-15(10-12-17)22(25)26)13-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-12,16,24H,13-14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKAWNLLVQPPQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663244 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

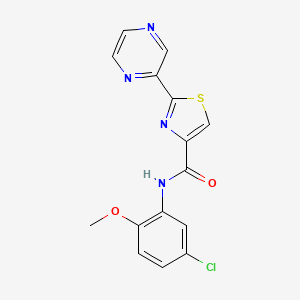

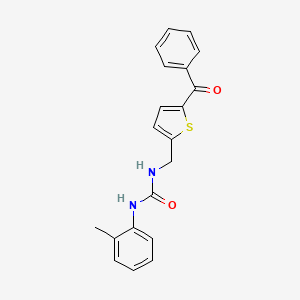

![1-methyl-2-{pyrazolo[1,5-a]pyrazin-4-ylsulfanyl}-1H-imidazole](/img/structure/B2505435.png)

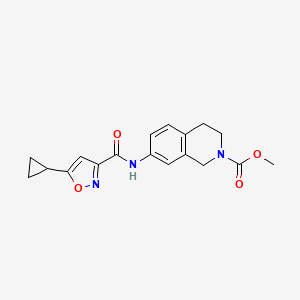

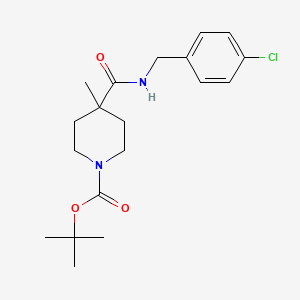

![N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2505454.png)

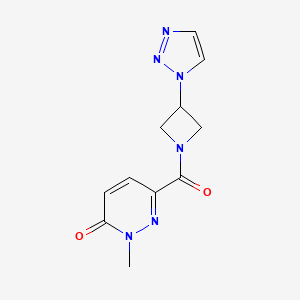

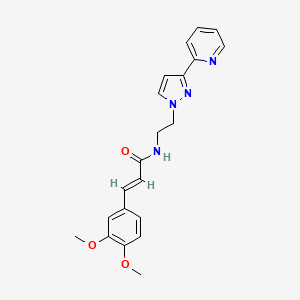

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide](/img/structure/B2505455.png)

![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)